molecular formula C12H16O3S B1312342 8-Oxo-8-(2-thienyl)octanoic acid CAS No. 362669-55-4

8-Oxo-8-(2-thienyl)octanoic acid

Cat. No. B1312342
CAS RN: 362669-55-4
M. Wt: 240.32 g/mol
InChI Key: UKIDDDWZDRLLED-UHFFFAOYSA-N
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Description

“8-Oxo-8-(2-thienyl)octanoic acid” is a synthetic compound with a CAS Number of 362669-55-4 . It has a molecular weight of 241.33 and its IUPAC name is 8-oxo-8-(1H-1lambda3-thiophen-2-yl)octanoic acid .


Synthesis Analysis

The synthesis process of 8-Oxo-8-(2-thienyl)octanoic acid is skillful and the yield is high . It is widely used in food, cosmetics, medicine, biology, industry, and other fields .


Molecular Structure Analysis

The molecular formula of “8-Oxo-8-(2-thienyl)octanoic acid” is C12H17O3S . The InChI Code is 1S/C12H17O3S/c13-10(11-7-5-9-16-11)6-3-1-2-4-8-12(14)15/h5,7,9,16H,1-4,6,8H2,(H,14,15) .


Physical And Chemical Properties Analysis

The storage temperature for “8-Oxo-8-(2-thienyl)octanoic acid” is between 28 C . The predicted boiling point is 430.3±25.0 °C and the predicted density is 1.177±0.06 g/cm3 .

Scientific Research Applications

1. Role in Plant Signaling Molecules and Morphogenesis

8-Oxo-8-(2-thienyl)octanoic acid is structurally related to compounds involved in the Vick-Zimmerman pathway of octadecanoid biosynthesis in plants. Compounds like 12-oxo-phytodienoic acid, derived from alpha-linolenic acid, play pivotal roles in plant signaling, regulating a range of physiological processes such as senescence, defense mechanisms against herbivores and pathogens, mechanoperception, and morphogenesis. These signaling molecules are part of a complex biochemical pathway that involves enzymatic reactions leading to the production of cyclic compounds and jasmonic acid, a critical plant hormone (Schaller & Weiler, 1997).

2. Potential in Biomedical Applications

Structural analogs of 8-Oxo-8-(2-thienyl)octanoic acid have been examined for their properties and potential applications in the biomedical field. For instance, copolyesters incorporating hydroxyphenylalkanoic acids (bearing structural resemblance) have shown interesting properties like hydrolytic degradability and better crystallinity compared to other poly(hydroxyalkanoate)s. These features, along with their phase behavior and thermal properties, indicate potential utility in biomedical applications, especially considering their inherent degradability and biocompatibility (Abraham et al., 2002).

3. Implications in Biotransformation and Soil Microbiology

In the realm of environmental science and soil microbiology, compounds structurally related to 8-Oxo-8-(2-thienyl)octanoic acid are part of significant biotransformation processes. For example, the microbial transformation of fluorotelomer alcohols to perfluorocarboxylic acids in soil involves enzymes and bacterial strains that might structurally interact with similar fatty acids. Understanding these processes helps in comprehending the fate and transformation of environmentally persistent compounds in soil ecosystems (Liu et al., 2007).

4. Role in Catalytic Reduction Processes

Compounds similar to 8-Oxo-8-(2-thienyl)octanoic acid are used as reactants in the catalytic reduction of carboxylic acids to alcohols, a process integral to the utilization of biomass-derived materials. The study of these reactions and the behavior of the catalysts involved, especially in the context of biomass degradation and subsequent utilization, is crucial for developing sustainable chemical processes and materials (Harnos et al., 2013), (Onyestyák et al., 2011).

5. Involvement in Jasmonic Acid Biosynthesis

8-Oxo-8-(2-thienyl)octanoic acid, due to its structural similarity with fatty acids, is potentially related to the biosynthesis pathways of important plant hormones like jasmonic acid. Jasmonic acid, synthesized from linolenic acid, undergoes various enzymatic transformations involving cyclic intermediates and beta-oxidation processes, crucial for plant growth and defense mechanisms (Koo et al., 2006).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “8-Oxo-8-(2-thienyl)octanoic acid” can be found online . It is recommended to refer to the MSDS for detailed safety and hazard information.

Future Directions

“8-Oxo-8-(2-thienyl)octanoic acid” has potential applications in various fields including food, cosmetics, medicine, biology, and industry . Its ability to induce apoptosis in cancer cells suggests potential future directions in cancer research.

properties

IUPAC Name

8-oxo-8-thiophen-2-yloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S/c13-10(11-7-5-9-16-11)6-3-1-2-4-8-12(14)15/h5,7,9H,1-4,6,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIDDDWZDRLLED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453088
Record name 8-OXO-8-(2-THIENYL)OCTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxo-8-(2-thienyl)octanoic acid

CAS RN

362669-55-4
Record name 8-OXO-8-(2-THIENYL)OCTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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